2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
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Overview
Description
“2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid” is a chemical compound with the empirical formula C15H14N2O4S . It is a solid substance . This compound is part of a class of molecules known as imidazo[2,1-b]thiazoles, which have been studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CC1=CSC2=NC(C3=CC(OC)=CC=C3OC)=CN21
. This indicates the presence of an imidazo[2,1-b]thiazole ring attached to an acetic acid moiety, with a 2,5-dimethoxyphenyl group also attached to the imidazo[2,1-b]thiazole ring . Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 318.35 . The compound’s InChI key isNRCFDHJYUQGPQQ-UHFFFAOYSA-N
.
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-10-3-4-13(21-2)11(6-10)12-7-17-9(5-14(18)19)8-22-15(17)16-12/h3-4,6-8H,5H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFDHJYUQGPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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